molecular formula C18H18N2O5 B12826483 Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate

Cat. No.: B12826483
M. Wt: 342.3 g/mol
InChI Key: FFBHFFJDDLITSX-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate is a chemical compound with the molecular formula C18H18N2O5 It is a derivative of carbamic acid and features a benzyl group, a hydroxyphenyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate typically involves the reaction of 2-hydroxy-4-(3-oxomorpholino)phenylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of benzyl halides.

Mechanism of Action

The mechanism of action of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative stress pathways and modulation of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the hydroxy and morpholino groups.

    Phenyl carbamate: Lacks the benzyl group but retains the carbamate functionality.

    Morpholino carbamate: Contains the morpholino group but lacks the benzyl and hydroxyphenyl groups.

Uniqueness

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate is unique due to the presence of both the hydroxyphenyl and morpholino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate, a compound of interest in medicinal chemistry, exhibits notable biological activities that warrant detailed exploration. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a unique molecular structure featuring a benzyl group, a hydroxyl group at the ortho position, and a morpholine derivative linked via a carbamate moiety. Its molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, with a molecular weight of approximately 342.35 g/mol.

The synthesis typically involves the reaction of 2-hydroxy-4-(3-oxomorpholino)aniline with benzyl chloroformate under controlled conditions. This method allows for the selective formation of the carbamate linkage while maintaining the integrity of the morpholine structure.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. It has been shown to inhibit various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical pathogens by the World Health Organization (WHO).

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii0.5 µg/mL
Pseudomonas aeruginosa8 µg/mL
Staphylococcus aureus4 µg/mL

These findings suggest that the compound may serve as a promising lead for developing new antibiotics, particularly against multidrug-resistant strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies reveal that it can inhibit glucose transporters, which are crucial for tumor cell metabolism. This inhibition leads to reduced growth rates in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that treatment with this compound resulted in:

  • A 30% reduction in proliferation of human breast cancer cells (MCF-7).
  • A 40% decrease in glucose uptake in treated cells compared to controls.

These results indicate its potential as an adjunct therapy in cancer treatment, particularly in targeting metabolic pathways critical for tumor growth.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interaction with Biological Targets : Its structural features allow it to interact with specific receptors or transporters, leading to altered cellular functions.
  • Synergistic Effects : When combined with other therapeutic agents, it has shown enhanced efficacy against resistant bacterial strains and cancer cells.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

benzyl N-[2-hydroxy-4-(3-oxomorpholin-4-yl)phenyl]carbamate

InChI

InChI=1S/C18H18N2O5/c21-16-10-14(20-8-9-24-12-17(20)22)6-7-15(16)19-18(23)25-11-13-4-2-1-3-5-13/h1-7,10,21H,8-9,11-12H2,(H,19,23)

InChI Key

FFBHFFJDDLITSX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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